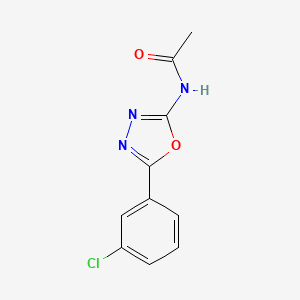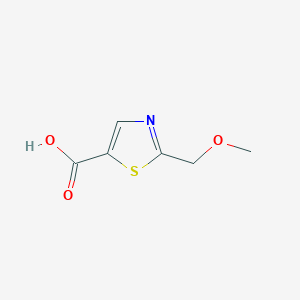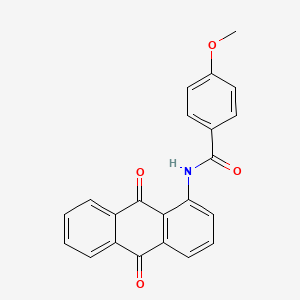
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as A-769662 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves the activation of the AMPK pathway. AMPK is a cellular energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK leads to the inhibition of energy-consuming processes and the stimulation of energy-producing processes. A-769662 activates AMPK by binding to a specific site on the AMPK enzyme, leading to conformational changes that result in increased AMPK activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide are primarily related to its activation of the AMPK pathway. Activation of AMPK leads to a wide range of effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis. In addition, AMPK activation has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for the AMPK pathway. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using A-769662 is its relatively low potency compared to other AMPK activators. This can make it difficult to achieve the desired level of AMPK activation in some experiments.
Orientations Futures
There are several future directions for research on 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential use of A-769662 in the treatment of metabolic disorders, such as type 2 diabetes. Another area of interest is the use of A-769662 in cancer research, particularly in combination with other cancer therapies. In addition, further research is needed to fully understand the mechanism of action of A-769662 and its effects on cellular metabolism and physiology.
Méthodes De Synthèse
The synthesis of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-cyclopentyl-3-(3-isopropoxypropyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ammonia. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurological disorders. In cancer research, A-769662 has been shown to inhibit the growth and proliferation of cancer cells by targeting the AMP-activated protein kinase (AMPK) pathway. In metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. In neurological disorders, A-769662 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)21-9-5-8-17-15(20)14-13(16)10-19(18-14)12-6-3-4-7-12/h10-12H,3-9,16H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXPHMRHQIRTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2816795.png)


![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide](/img/structure/B2816800.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2816801.png)

![6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2816805.png)
![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816806.png)

![2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2816808.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)
